ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZFERRTEFWPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
It is known that indole derivatives, which are structurally similar to this compound, can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Biological Activity
Ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound that incorporates both an azetidine ring and a triazole moiety. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
- Triazole Moiety : Enhances stability and reactivity, making it a favorable candidate for drug development.
Interaction with Biological Targets
The azetidine derivatives, including this compound, are known to interact with various biological targets through:
- Inhibition of Enzymatic Activity : These compounds can inhibit enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis.
- Cell Cycle Arrest : By inhibiting TS, these compounds can induce apoptosis and halt cell division.
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the bioavailability and therapeutic efficacy of the compound:
- Absorption : The presence of polar functional groups may enhance solubility.
- Distribution : The molecular structure influences how the compound distributes in biological systems.
- Metabolism : Potential metabolic pathways need to be explored to predict efficacy and toxicity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In a study involving various triazole derivatives, significant antiproliferative activity was observed against multiple cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values ranging from 1.1 μM to 2.6 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Pemetrexed (control) | TS Inhibition | 7.26 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been established:
- Certain derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial activity .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various triazole-tethered compounds and evaluated their anticancer and antimicrobial activities. The results indicated that these compounds not only inhibited TS but also exhibited significant cytotoxicity against cancer cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with their biological targets. These computational analyses support the experimental data regarding their efficacy as anticancer agents .
Preparation Methods
Synthesis of Azetidine-1-carboxylate Intermediate
- The azetidine ring bearing the ethyl carboxylate group is prepared by esterification of azetidine-3-carboxylic acid or its derivatives.
- Standard esterification methods involve reaction of azetidine-3-carboxylic acid with ethanol under acidic conditions or via activation of the acid functionality using coupling agents.
- Purification is typically achieved by crystallization or column chromatography.
Construction of the 1,2,3-Triazole Ring
- The 1,2,3-triazole ring is efficiently synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click chemistry" reaction.
- An alkyne-functionalized azetidine derivative is reacted with an azide bearing a protected or masked aldehyde precursor.
- Reaction conditions generally include copper sulfate and sodium ascorbate in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
- This step yields the triazole ring linked to the azetidine via a methylene or other suitable linker.
Introduction of the Formyl Group at the 4-Position of Triazole
- The formyl group is introduced by selective oxidation of a hydroxymethyl precursor at the 4-position of the triazole.
- Common oxidizing agents used include potassium permanganate, manganese dioxide, or Dess-Martin periodinane.
- Reaction conditions are carefully controlled to prevent over-oxidation, typically involving low temperatures and short reaction times.
- Alternatively, formylation can be achieved via Vilsmeier-Haack reaction if the triazole ring is suitably substituted.
Coupling Steps and Final Purification
- The final coupling between the azetidine-1-carboxylate and the formylated triazole moiety is achieved through nucleophilic substitution or reductive amination using the methylene linker.
- Reaction solvents such as tetrahydrofuran or dimethylformamide are commonly used.
- Bases like potassium carbonate or sodium hydride facilitate the coupling.
- The crude product is purified by silica gel chromatography or preparative HPLC to yield ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate as a white solid.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of azetidine-3-carboxylic acid | Ethanol, acid catalyst, reflux | 70-85 | Standard esterification |
| CuAAC click reaction | Azide, alkyne, CuSO4, sodium ascorbate, RT | 75-90 | High regioselectivity for 1,4-disubstituted triazole |
| Oxidation to formyl group | KMnO4 or Dess-Martin periodinane, 0-25°C | 60-80 | Controlled oxidation to aldehyde |
| Coupling via methylene linker | K2CO3 or NaH, DMF or THF, RT to 50°C | 50-65 | Purification by chromatography |
Note: Yields are approximate and depend on scale and exact conditions.
Research Findings and Optimization Notes
- The copper-catalyzed azide-alkyne cycloaddition is the most efficient and selective method for triazole ring formation, providing high yields and regioselectivity.
- Oxidation of hydroxymethyl precursors to the formyl group requires careful monitoring to avoid over-oxidation to carboxylic acids.
- Use of mild bases and controlled temperatures during coupling steps improves product purity and yield.
- Solvent choice impacts reaction rates and product isolation; polar aprotic solvents like DMF and THF are preferred.
- Purification by preparative HPLC is recommended for high-purity final product, especially for research applications.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Esterification | Ethanol, acid catalyst | Ethanol | Reflux | 6-12 h | 70-85 |
| Triazole Formation (CuAAC) | Azide, alkyne, CuSO4, sodium ascorbate | H2O/tert-butanol | RT | 2-24 h | 75-90 |
| Formylation (Oxidation) | KMnO4 or Dess-Martin periodinane | CH2Cl2 or Acetonitrile | 0-25°C | 1-3 h | 60-80 |
| Coupling | K2CO3 or NaH | DMF or THF | RT-50°C | 12-24 h | 50-65 |
Q & A
Basic: What synthetic strategies are effective for preparing ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azetidine ring. Key steps include:
Azide-alkyne coupling : React an alkyne-functionalized azetidine precursor with a formyl-substituted azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield the triazole ring .
Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution or esterification of the azetidine nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC | CuSO₄·5H₂O, Na ascorbate, RT, 12h | 70–85% | |
| Esterification | Ethyl chloroformate, DIPEA, DCM, 0°C→RT | 65–80% |
Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
Methodological Answer:
For high-resolution or twinned crystals, use SHELXL with the following strategies:
Twin refinement : Employ the TWIN and BASF commands to model twinning ratios. For example, refine twin fractions iteratively using the HKLF 5 format .
Disorder handling : Split disordered atoms (e.g., formyl or ethyl groups) into multiple sites with occupancy parameters constrained to sum to 1. Apply SIMU and DELU restraints to stabilize refinement .
Validation : Cross-validate using R1, wR2, and goodness-of-fit (GoF) metrics. Compare bond lengths/angles to similar structures in the Cambridge Structural Database (CSD) .
Example SHELXL Commands:
TWIN 0 0 1 0 0 0 1
BASF 0.25
SIMU 0.01 0.02 C1 C2 C3
Basic: Which spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
NMR :
- ¹H NMR : Identify triazole protons (δ 8.2–8.5 ppm), azetidine CH₂ (δ 3.5–4.0 ppm), and formyl CHO (δ 9.8–10.2 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
MS : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z ~294) and fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
